Bromadiolone

Vue d'ensemble

Description

Le bromadiolone est un rodenticides anticoagulant puissant, classé comme un dérivé de la 4-hydroxycoumarine de deuxième génération et un antagoniste de la vitamine K . Il est souvent appelé « super-warfarine » en raison de sa puissance accrue et de sa tendance à s’accumuler dans le foie des organismes empoisonnés . Introduit sur le marché britannique en 1980, il cible efficacement les populations de rongeurs résistantes aux anticoagulants de première génération .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le bromadiolone est synthétisé par un procédé en plusieurs étapes impliquant la réaction de la 4-hydroxycoumarine avec le bromure de 3-(4-bromophényl)-3-phénylpropyle en milieu alcalin . La réaction implique généralement l’utilisation de solvants tels que l’éthanol ou le méthanol et nécessite un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté .

Méthodes de Production Industrielle : La production industrielle de this compound implique la préparation d’un liquide mère en mélangeant de l’alcool avec de l’eau désionisée et en ajoutant une quantité spécifique de this compound en milieu alcalin . Cette méthode est rentable, respectueuse de l’environnement et donne un produit stable avec un point de congélation bas, ce qui la rend adaptée à une utilisation dans diverses régions .

Analyse Des Réactions Chimiques

Electrochemical Oxidation Behavior

Bromadiolone demonstrates distinct redox activity under controlled electrochemical conditions:

Cyclic Voltammetry Analysis

- Oxidation peak observed at 836 mV vs. reference electrode ( )

- Linear response ranges:

- 0.625–10 μg/mL : ()

- 20–300 ng/mL : ()

- Detection limit: 5 ng/mL on carbon paste electrodes ( )

The logarithmic relationship between peak height and scan rate () suggests diffusion-controlled oxidation kinetics. Higher acetonitrile content in the mobile phase (optimal at 60% v/v) enhances signal resolution due to this compound’s non-polar nature ( ).

Chromatographic Interactions

HPLC-EC Detection

| Parameter | Value | Source |

|---|---|---|

| Retention time | 9.5 minutes | |

| Mobile phase | 0.2 M acetate buffer/acetonitrile (40:60) | |

| Linear range | 0.3–50 μg/mL () | |

| Detection potential | 840 mV |

Electrochemical detection at 840 mV ensures specificity, with a calibration curve of . This method achieves a relative standard deviation of 4% , validated for liver and serum samples ( ).

LC-MS/MS Fragmentation

Stability and Decomposition

This compound remains stable under standard storage conditions but degrades under extreme environments:

Key Reactivity Factors

Applications De Recherche Scientifique

Bromadiolone has a wide range of scientific research applications, including:

Mécanisme D'action

Le bromadiolone exerce ses effets en inhibant l’enzyme vitamine K1-époxyde réductase dans le foie, ce qui entraîne une diminution des facteurs de coagulation dépendants de la vitamine K . Cette perturbation des mécanismes normaux de coagulation sanguine entraîne une tendance accrue au saignement et, finalement, une hémorragie profuse et la mort . Le composé est absorbé par le tube digestif, les poumons ou la peau et s’accumule dans le foie, où il exerce ses effets toxiques .

Comparaison Avec Des Composés Similaires

Le bromadiolone est souvent comparé à d’autres rodenticides anticoagulants, tels que :

Warfarine : Un anticoagulant de première génération avec une puissance plus faible et une durée d’action plus courte.

Difénacoum : Un autre anticoagulant de deuxième génération avec une puissance similaire mais une structure chimique différente.

Brodifacoum : Un anticoagulant de deuxième génération hautement puissant avec une durée d’action plus longue et une toxicité plus élevée.

Unicité : L’unicité du this compound réside dans son équilibre entre la puissance et la sécurité. Il est très efficace contre les populations de rongeurs résistantes tout en présentant un risque relativement faible d’empoisonnement secondaire par rapport au brodifacoum .

Composés Similaires :

- Dicoumarol

- Chlorophacinone

- Coumatétryl

- Coumachlor

- Diphacinone

- Pindone

Activité Biologique

Bromadiolone is a potent anticoagulant rodenticide classified as a second-generation anticoagulant (SGAR). Its biological activity primarily stems from its ability to inhibit vitamin K epoxide reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors. This characteristic results in significant effects on blood coagulation and has implications for both target and non-target species.

This compound functions by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is crucial for recycling vitamin K in the body. This inhibition leads to reduced levels of clotting factors II, VII, IX, and X, which are essential for proper blood coagulation. The compound is known for its long half-life, averaging between 20 to 56 days, allowing it to accumulate in the body over time, particularly after repeated exposure .

Pharmacokinetics

The pharmacokinetics of this compound indicate a rapid initial elimination phase, with approximately 89% of the administered dose excreted within four days in studies involving rats. However, the elimination slows significantly after this period, with a half-life extending up to 170 days during chronic exposure . The lipophilic nature of this compound facilitates its penetration across biological membranes, including the blood-brain barrier, raising concerns about potential neurotoxicity.

Clinical Manifestations and Case Studies

This compound poisoning is characterized by severe bleeding complications and can lead to various neurological symptoms. Below are notable case studies highlighting the biological effects of this compound:

- Acute Toxic Encephalopathy : A 23-year-old woman ingested this compound and presented with dizziness, fatigue, and unsteady gait. MRI scans revealed symmetrical lesions in the deep white matter. Remarkably, her symptoms were reversible with treatment using vitamin K .

- Massive Neonatal Intracranial Hemorrhage : A neonate exhibited severe intracranial hemorrhage linked to maternal this compound exposure during pregnancy. The infant displayed poor respiratory effort and seizures shortly after birth .

- Subarachnoid Hemorrhage : A 44-year-old woman experienced skin mucosa hemorrhage and subsequently developed lethargy and headache due to this compound poisoning. Imaging revealed subarachnoid hemorrhage and intracerebral hematoma .

Biological Activity Summary Table

| Parameter | Details |

|---|---|

| Chemical Class | Second-Generation Anticoagulant Rodenticide (SGAR) |

| Mechanism of Action | Inhibition of VKOR; reduction of clotting factors |

| Half-Life | 20-56 days (mean) |

| Clinical Symptoms | Severe bleeding, neurological deficits |

| Reversibility | Symptoms can be reversible with timely treatment |

Ecotoxicological Considerations

This compound poses risks not only to target rodent populations but also to non-target wildlife species through secondary poisoning. Studies have shown detectable levels of this compound in various bird species, including owls and kestrels, indicating potential ecological impacts . For instance, a study found that 16.9% of fledgling common kestrels had detectable levels of this compound in their blood, correlating with reduced body mass .

Propriétés

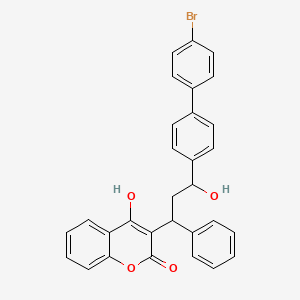

IUPAC Name |

3-[3-[4-(4-bromophenyl)phenyl]-3-hydroxy-1-phenylpropyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23BrO4/c31-23-16-14-20(15-17-23)19-10-12-22(13-11-19)26(32)18-25(21-6-2-1-3-7-21)28-29(33)24-8-4-5-9-27(24)35-30(28)34/h1-17,25-26,32-33H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNRRUFOJXFKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O)C4=C(C5=CC=CC=C5OC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23BrO4 | |

| Record name | BROMADIOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032589 | |

| Record name | Bromadiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish powder. Used as an anticoagulant rodenticide. (EPA, 1998), White to off-white solid; [Merck Index] Technical product is yellowish solid; [HSDB] Yellowish-white odorless solid; [Reference #2] | |

| Record name | BROMADIOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromadiolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, without boiling, above the melting point | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

218 °C | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, >1.14X10+4 at pH 5, 2.48X10-3 at pH 7, 0.180 at pH 9 (all in g/L at 20 °C), Soluble in dimethylsulfoxide, Solubility at 20-25 °C (g/L): dimethylformamide 730.0; ethyl acetate 25.0; acetone 22.3; chloroform 10.1; ethanol 8.2; methanol 5.6; ethyl ether 3.7; hexane 0.2 | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 at 20.5 °C | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure: 3.75X10-7 mm Hg at 45 °C (direct measurement), 2.13X10-8 Pa at 25 °C = 1.6X10-10 mm Hg at 25 °C (extrapolated) | |

| Record name | Bromadiolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

An anticoagulant inhibiting the formation of prothrombin., Anticoagulant pesticides are used widely in agricultural and urban rodent control. The emergence of warfarin-resistant strains of rats led to the introduction of a new group of anticoagulant rodenticides variously referred to as 'superwarfarins', 'single dose' or 'long-acting'. This group includes the second generation 4-hydroxycoumarins brodifacoum, bromadiolone, difenacoum, flocoumafen and the indanedione derivatives chlorophacinone and diphacinone. Most cases of anticoagulant rodenticide exposure involve young children and, as a consequence, the amounts ingested are almost invariably small. In contrast, intentional ingestion of large quantities of long-acting anticoagulant rodenticides may cause anticoagulation for several weeks or months. Occupational exposure has also been reported. Anticoagulant rodenticides inhibit vitamin K(1)-2,3 epoxide reductase and thus the synthesis of vitamin K and subsequently clotting factors II, VII, IX and X. The greater potency and duration of action of long-acting anticoagulant rodenticides is attributed to their: (i) greater affinity for vitamin K(1)-2,3-epoxide reductase; (ii) ability to disrupt the vitamin K(1)-epoxide cycle at more than one point; (iii) hepatic accumulation; and (iv) unusually long biological half-lives due to high lipid solubility and enterohepatic circulation..., The effects of coumarins and indandiones on prothrombin synthesis and conversion of vitamin k1 2,3-epoxide to vitamin k1 were measured. Results provided evidence for the proposed mechanism of action by preventing regeneration of vitamin k1 from its metabolite. /Coumarins and indandiones/, Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, For more Mechanism of Action (Complete) data for BROMADIOLONE (6 total), please visit the HSDB record page. | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, Yellowish powder, Solid white powder at 20 °C, 760 mm Hg (purity 99.2-100%) | |

CAS No. |

28772-56-7 | |

| Record name | BROMADIOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one, 3-[3-(4′-bromo[1,1′-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28772-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromadiolone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028772567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromadiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 to 410 °F (EPA, 1998), 198.3-199.8 °C (approximately 100% purity) | |

| Record name | BROMADIOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMADIOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does bromadiolone work?

A1: this compound is a 4-hydroxy-coumarin derivative classified as a second-generation anticoagulant rodenticide (SGAR). [] It exerts its toxic effect by inhibiting the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [, ] This inhibition disrupts the blood clotting cascade, leading to internal bleeding and eventually death in rodents. [, ]

Q2: What are the downstream effects of this compound poisoning?

A2: this compound poisoning typically manifests as internal bleeding, often in multiple organs. [, , ] Symptoms may include lethargy, weakness, pale mucous membranes, and difficulty breathing. [, ] In severe cases, neurological symptoms such as seizures have also been reported. []

Q3: What is the chemical structure of this compound?

A3: this compound (3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy-2H-1-benzopyran-2-one) is a 4-hydroxycoumarin derivative with a brominated biphenyl group attached to its structure.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C30H23BrO4 and a molecular weight of 527.42 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Studies have utilized high-performance liquid chromatography with ultraviolet-visible detection (HPLC-UV/VIS) for analyzing this compound. [, ] This technique relies on the compound's absorbance at specific wavelengths in the UV-Vis spectrum for detection and quantification.

Q6: How does storage time impact this compound efficacy?

A7: Studies indicate that this compound powder and liquid formulations stored under optimal conditions remain effective for up to 10 years. [] This suggests the active ingredient retains its potency over extended periods when stored appropriately.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound does not possess any known catalytic properties. Its primary mechanism of action revolves around inhibiting the vitamin K epoxide reductase (VKOR) enzyme, essential for blood clotting.

Q8: Have any computational studies been conducted on this compound?

A9: Molecular dynamics (MD) simulations have been employed to study this compound's interactions with different solvent media and its conformational changes. [] These simulations help understand the compound's behavior at the molecular level, potentially offering insights into its binding affinities and reaction mechanisms.

Q9: How do structural modifications affect the activity of this compound?

A10: While specific SAR studies on this compound modifications are limited in the provided research, it is known that the 4-hydroxycoumarin moiety is essential for its anticoagulant activity. [, ] This structure allows this compound to mimic vitamin K and bind to VKORC1, the target enzyme. []

Q10: How is this compound formulated for rodent control?

A11: this compound is commonly formulated as baits, either in the form of wax blocks, pellets, or grain-based baits. [, , ] These formulations are designed to attract rodents while ensuring effective delivery of the active ingredient.

Q11: What are the safety concerns surrounding this compound use?

A12: this compound's high toxicity and persistence in the environment raise concerns about potential non-target poisoning. [, , ] Secondary poisoning can occur when predators consume this compound-poisoned rodents, leading to lethal effects in species like owls, kestrels, and mustelids. [, , ]

Q12: How is this compound absorbed and distributed in the body?

A13: this compound is readily absorbed after oral ingestion, reaching peak plasma concentrations within hours. [, ] It exhibits a large volume of distribution, indicating widespread distribution throughout the body, particularly in the liver. [, ]

Q13: What is the elimination half-life of this compound?

A14: this compound has a long elimination half-life, ranging from several days to weeks in different species. [, , ] This prolonged half-life contributes to its cumulative toxicity and increases the risk of secondary poisoning.

Q14: How effective is this compound in controlling rodent populations?

A15: this compound has proven to be highly effective in controlling various rodent species, including Rattus rattus, Rattus norvegicus, and Mus musculus. [, , , ] Field trials have demonstrated high mortality rates (over 80%) after bait application. [, , ]

Q15: Is there evidence of resistance to this compound in rodent populations?

A16: Yes, resistance to this compound has been reported in various rodent populations worldwide. [, , ] Mutations in the VKORC1 gene, the target of this compound, are a primary mechanism for this resistance. [, ]

Q16: What are the toxicological effects of this compound in non-target species?

A17: this compound's anticoagulant properties pose significant risks to non-target wildlife. [, , ] Ingestion of this compound-contaminated prey can cause lethal internal bleeding in birds and mammals. [, , ]

Q17: What analytical methods are used to detect and quantify this compound?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/VIS or electrochemical detectors (ED), is widely used for this compound analysis. [, , , ] These methods enable sensitive and specific detection of this compound in biological and environmental samples.

Q18: How does this compound impact the environment?

A19: this compound's persistence in the environment and its potential for bioaccumulation in the food chain raise concerns about its ecological impact. [, , ] Its use can lead to unintended poisoning of non-target wildlife, impacting predator populations and ecosystem dynamics. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.